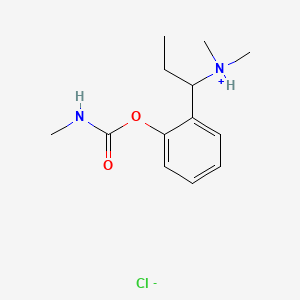
Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamic acid ester linked to a phenyl group with a dimethylamino propyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride typically involves the reaction of methyl carbamate with 2-(1-(dimethylamino)propyl)phenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters and other derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of various chemical products, including pesticides, herbicides, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid, used in various chemical reactions.
Phenol, 2-(1-methylethyl)-, methylcarbamate: Another carbamate ester with different substituents, used in similar applications.
Uniqueness
Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamic acid ester with a dimethylamino propyl side chain and phenyl group makes it particularly versatile in various applications.
Propriétés
Numéro CAS |
63982-41-2 |
|---|---|
Formule moléculaire |
C13H21ClN2O2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
dimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-5-11(15(3)4)10-8-6-7-9-12(10)17-13(16)14-2;/h6-9,11H,5H2,1-4H3,(H,14,16);1H |
Clé InChI |
KUTDVZBSXBNZHK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1OC(=O)NC)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



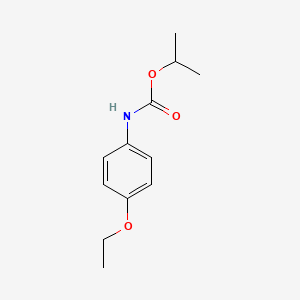
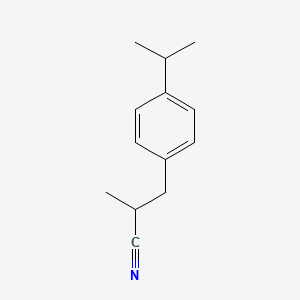
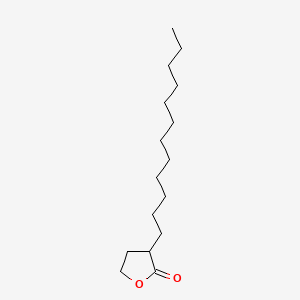

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
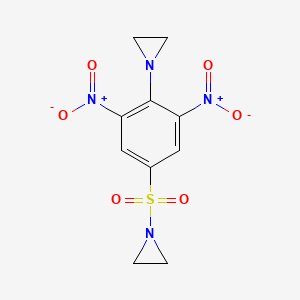
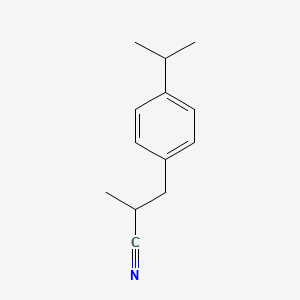
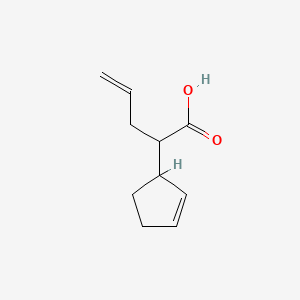
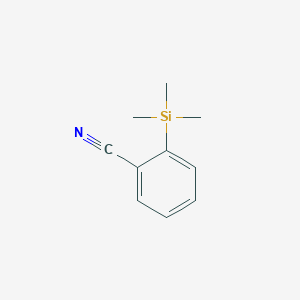

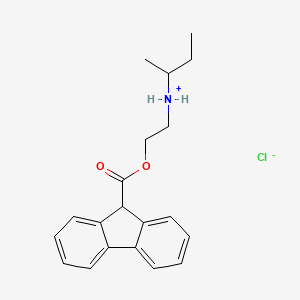
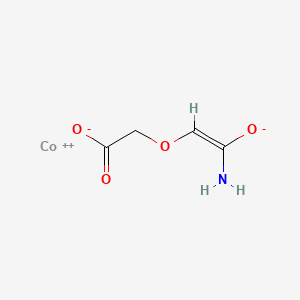
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
